(5-Chlorothiophen-2-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone
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Description
(5-Chlorothiophen-2-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone is a useful research compound. Its molecular formula is C13H16ClNO3S and its molecular weight is 301.79. The purity is usually 95%.
BenchChem offers high-quality (5-Chlorothiophen-2-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Chlorothiophen-2-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photochemical Transformations
A study by Marubayashi et al. (1992) explored the unique photochemical transformation of a related compound, demonstrating the generation of β-lactam compounds through photoreaction. This research highlights the potential of photochemical processes to create novel compounds with significant biological or chemical properties (Marubayashi et al., 1992).
Antiretroviral Activity
Watson et al. (2005) investigated the CCR5 receptor-based mechanism of action of 873140, a potent allosteric noncompetitive HIV entry inhibitor. Although the direct chemical structure differs, the research underscores the importance of targeting specific receptors for therapeutic purposes, a principle that could be relevant if the compound interacts with biological targets (Watson et al., 2005).
Synthesis and Antioxidant Properties
Research by Balaydın et al. (2010) on the synthesis and antioxidant properties of bromophenols, including natural products, through bromination and demethylation reactions, reveals the compound's potential antioxidant capabilities. This suggests that compounds with similar structures could be explored for their antioxidant and potential therapeutic effects (Balaydın et al., 2010).
Pyrolytic Generation of Methyleneketene
Brown et al. (1976) provided evidence for the pyrolytic generation of methyleneketene from a compound, illustrating the potential of pyrolysis in generating reactive intermediates that could be useful in synthetic chemistry or material science applications (Brown et al., 1976).
Heterobifunctional Reagents for Antibody Production
Ten Hoeve et al. (1997) synthesized heterobifunctional reagents for producing antibodies against organophosphate pesticides, highlighting the use of complex organic molecules in developing tools for biochemical research and diagnostics (ten Hoeve et al., 1997).
properties
IUPAC Name |
(5-chlorothiophen-2-yl)-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3S/c1-12(2)17-7-13(8-18-12)5-15(6-13)11(16)9-3-4-10(14)19-9/h3-4H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDPNNNNBKCONO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)C3=CC=C(S3)Cl)CO1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chlorothiophen-2-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone |
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